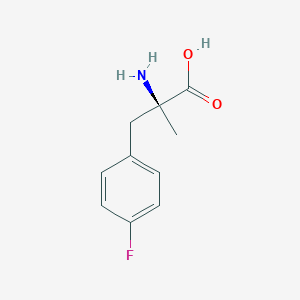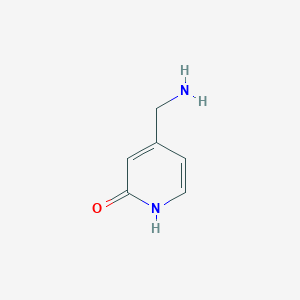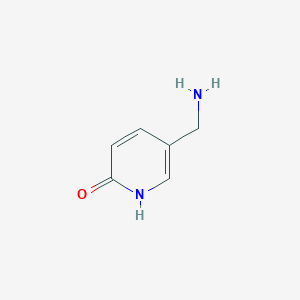![molecular formula C4H10N2 B111639 [(E)-2-アミノエテニル]ジメチルアミン CAS No. 1314992-35-2](/img/structure/B111639.png)
[(E)-2-アミノエテニル]ジメチルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-2-Aminoethenyl]dimethylamine is an organic compound with the molecular formula C4H10N2. It is a colorless liquid with a fishy odor and is commonly used in various industrial and research applications. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in multiple scientific fields.
科学的研究の応用
[(E)-2-Aminoethenyl]dimethylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: [(E)-2-Aminoethenyl]dimethylamine is used in the production of polymers, resins, and other industrial chemicals.
作用機序
Target of Action
The primary target of [(E)-2-Aminoethenyl]dimethylamine is believed to be the H1 histamine receptors in the vestibular system . These receptors play a crucial role in maintaining balance and regulating physiological responses to motion.
Mode of Action
[(E)-2-Aminoethenyl]dimethylamine interacts with its targets through a process of antagonism . This means that the compound binds to the H1 histamine receptors, thereby preventing histamine from exerting its effects. This interaction results in a reduction of disturbances to equilibrium .
Biochemical Pathways
The compound’s interaction with H1 histamine receptors affects the histaminergic pathways . These pathways are involved in various physiological processes, including the regulation of sleep, appetite, and cognitive functions. The antagonism of H1 receptors by [(E)-2-Aminoethenyl]dimethylamine can lead to changes in these processes.
Pharmacokinetics
Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action.
Result of Action
The molecular and cellular effects of [(E)-2-Aminoethenyl]dimethylamine’s action primarily involve the reduction of histamine-mediated responses . By blocking the H1 histamine receptors, the compound can help alleviate symptoms associated with excessive histamine activity, such as allergies or motion sickness.
準備方法
Synthetic Routes and Reaction Conditions
[(E)-2-Aminoethenyl]dimethylamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with an appropriate aldehyde or ketone to form an enamine intermediate . This intermediate can then be further reacted to yield [(E)-2-Aminoethenyl]dimethylamine. The reaction conditions typically involve the use of a solvent such as dimethylformamide and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, [(E)-2-Aminoethenyl]dimethylamine is produced through a catalytic reaction of methanol and ammonia at elevated temperatures and high pressure . This method allows for large-scale production of the compound, making it readily available for various applications.
化学反応の分析
Types of Reactions
[(E)-2-Aminoethenyl]dimethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: [(E)-2-Aminoethenyl]dimethylamine can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines .
類似化合物との比較
Similar Compounds
[(E)-2-Aminoethenyl]dimethylamine is similar to other amines such as:
Dimethylamine: A secondary amine with similar reactivity but different applications.
Diethylamine: Another secondary amine with slightly different chemical properties and uses.
Trimethylamine: A tertiary amine with distinct reactivity and applications.
Uniqueness
[(E)-2-Aminoethenyl]dimethylamine is unique due to its specific chemical structure, which allows it to participate in a wide range of reactions and applications. Its ability to form stable intermediates and react with various electrophiles makes it valuable in both research and industrial settings.
特性
IUPAC Name |
(E)-N',N'-dimethylethene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-6(2)4-3-5/h3-4H,5H2,1-2H3/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKQZNQOBOLHCA-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)










